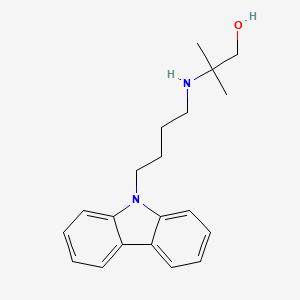

2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol

Description

2-((4-(9H-Carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol is a carbazole-based derivative featuring a butylamino linker and a branched 2-methylpropanol moiety.

Properties

IUPAC Name |

2-(4-carbazol-9-ylbutylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-20(2,15-23)21-13-7-8-14-22-18-11-5-3-9-16(18)17-10-4-6-12-19(17)22/h3-6,9-12,21,23H,7-8,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXNWDRXGHWCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol typically involves the following steps:

Formation of the Carbazole Intermediate: The carbazole moiety is often synthesized through a series of reactions starting from commercially available carbazole. This may involve nitration, reduction, and subsequent functionalization to introduce the desired substituents.

Linking the Butyl Chain: The carbazole intermediate is then reacted with a butyl halide under basic conditions to form the 4-(9H-carbazol-9-yl)butyl intermediate.

Amination and Final Functionalization: The 4-(9H-carbazol-9-yl)butyl intermediate is then subjected to amination reactions to introduce the amino group. Finally, the compound is reacted with 2-methylpropan-1-ol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove certain functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may be explored for its potential biological activity, including its interactions with biological macromolecules.

Medicine: Research may investigate its potential therapeutic applications, such as its use in drug development.

Industry: The compound is of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its electron-rich properties, which can facilitate interactions with electron-deficient species. This can lead to various effects, such as charge transfer, fluorescence, and photophysical properties.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Key Structural Differences:

- Chain Length and Flexibility : The target compound’s butyl chain (4 carbons) provides greater conformational flexibility compared to shorter propyl derivatives (e.g., 3-(9H-carbazol-9-yl)propan-1-ol), which may influence binding to hydrophobic pockets in biological targets .

- Functional Groups: Unlike 9-(4-chlorobutyl)-9H-carbazole (halogenated alkyl), the amino and hydroxyl groups in the target compound enhance water solubility and enable protonation at physiological pH, critical for pharmacokinetics .

- Hybrid Architectures: Derivatives like 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol integrate piperazine rings for enhanced receptor affinity, whereas OLED-oriented compounds (e.g., phenoxazine-carbazole hybrids) prioritize extended conjugation for optoelectronic properties .

Pharmacological and Material Properties

- In contrast, 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol’s piperazine group may target serotonin receptors .

- Material Science : Carbazole derivatives with electron-deficient groups (e.g., benzonitrile in ) exhibit thermally activated delayed fluorescence (TADF), unlike the target compound, which lacks such optoelectronic functionality .

Stability and Impurity Profiles

- The target compound’s impurity profile (if synthesized) should be compared to pharmacopeial standards for carbazole derivatives. For instance, specifies ≤0.5% total impurities for carvedilol analogs, emphasizing the need for rigorous chromatography or recrystallization to remove byproducts like unreacted 4-chlorobutyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.